![molecular formula C25H32N4O4 B3025823 Bofutrelvir CAS No. 2103278-86-8](/img/structure/B3025823.png)
Bofutrelvir
Übersicht
Beschreibung
Bofutrelvir, auch bekannt als FB2001, ist ein niedermolekularer Inhibitor, der auf die 3C-ähnliche Protease von SARS-CoV-2 abzielt. Diese Verbindung hat ein großes Potenzial für die Behandlung von COVID-19 gezeigt, da sie eine breite Palette an antiviralen Aktivitäten gegen Coronaviren aufweist und eine hohe Resistenzbarriere besitzt. This compound kann durch Injektion oder vernebelte Inhalation verabreicht werden und erfordert keine Kombination mit Inhibitoren von Leberenzymen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen umfassen, die seine inhibitorische Aktivität gegen die 3C-ähnliche Protease von SARS-CoV-2 verbessern. Der Syntheseweg beinhaltet typischerweise die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken, die es ermöglichen, Aminosäuren sequentiell hinzuzufügen, um die gewünschte Peptidkette zu bilden .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische SPPS, gefolgt von Reinigungsprozessen wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts sicherzustellen. Die Verbindung wird dann für die klinische Anwendung in injizierbare oder inhalierbare Formen formuliert .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche Grade an inhibitorischer Aktivität gegen die 3C-ähnliche Protease von SARS-CoV-2 aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und Proteaseinhibition verwendet.
Biologie: Wird auf seine Auswirkungen auf die virale Replikation und Protein-Protein-Interaktionen untersucht.
Medizin: Als therapeutisches Mittel für die Behandlung von COVID-19 und anderen Coronavirus-bedingten Krankheiten entwickelt.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die 3C-ähnliche Protease von SARS-CoV-2 inhibiert, ein Enzym, das für den viralen Replikationsprozess essentiell ist. Die Verbindung bindet an die aktive Stelle der Protease und verhindert so die Spaltung viraler Polyproteine in funktionelle Proteine. Diese Hemmung stört den viralen Lebenszyklus und reduziert die Replikation und Ausbreitung des Virus .
Wirkmechanismus
Bofutrelvir, also known as UNII-T5UX5SKK2S or Unii-T5UX5skk2S, is a small molecule drug that has shown promise in the treatment of COVID-19 . This article will delve into the mechanism of action of this compound, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the SARS-CoV-2 3CLpro . This protease plays a critical role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
This compound inhibits the SARS-CoV-2 main protease (Mpro) by interacting with Cys145 of Mpro . This interaction results in the inhibition of both the protease activity and the infectivity of SARS-CoV-2 in vitro .
Biochemical Pathways
The inhibition of the SARS-CoV-2 main protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This disruption of the viral life cycle is the primary downstream effect of this compound’s action .
Pharmacokinetics
In Phase 1 clinical trials, this compound was found to be safe and well-tolerated up to 400 mg per day . Without using a pharmacokinetic enhancer, this compound exhibited plasma and lung drug concentration above the in vitro antiviral EC50 value . No significant difference was observed between Chinese and American populations .
Result of Action
This compound has demonstrated potent antiviral efficacy against several current SARS-CoV-2 variants in Vero E6 cells . The results from the Phase 1 trial build on preclinical in vivo data of this compound, where the drug was observed to reduce viral loads in both the lung and brain tissues of mice .
Biochemische Analyse
Biochemical Properties
Bofutrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro) . It interacts with Cys145 of Mpro, inhibiting both protease activity and SARS-CoV-2 infectivity in vitro . This compound has shown broad-spectrum anti-coronavirus activity .
Cellular Effects
This compound exhibits potent antiviral efficacy against several current SARS-CoV-2 variants . It has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells in the presence of human serum . This compound also exhibits an additive effect against SARS-CoV-2 in vitro when combined with Remdesivir .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the SARS-CoV-2 main protease (Mpro) . This inhibition of Mpro enzymatic activity prevents the virus from replicating, thereby reducing its infectivity .
Temporal Effects in Laboratory Settings
This compound has shown to be safe and tolerable in rats and dogs, with significant higher drug exposure in the respiratory tract and lungs than in blood . This suggests that this compound may have long-term effects on cellular function, particularly in the respiratory system .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent efficacy to virus titers of lung . It effectively reduces the lung viral loads and has shown antiviral activity against the SARS-CoV-2 Delta variant .
Transport and Distribution
This compound has a higher drug concentration in the respiratory tract and lungs than in blood . This suggests that it may be transported and distributed within cells and tissues in a way that targets the respiratory system .
Subcellular Localization
Given its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), it is likely that it localizes to areas of the cell where this enzyme is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bofutrelvir is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity against the SARS-CoV-2 3C-like protease. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then formulated into injectable or inhalable forms for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Bofutrelvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that may exhibit different levels of inhibitory activity against the SARS-CoV-2 3C-like protease .
Wissenschaftliche Forschungsanwendungen
Bofutrelvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.
Biology: Investigated for its effects on viral replication and protein-protein interactions.
Medicine: Developed as a therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Industry: Utilized in the development of antiviral drugs and formulations
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nirmatrelvir: Ein weiterer Inhibitor der 3C-ähnlichen Protease von SARS-CoV-2 mit ähnlicher antiviraler Aktivität.
Remdesivir: Ein antivirales Medikament, das auf die virale RNA-abhängige RNA-Polymerase abzielt.
Molnupiravir: Ein antivirales Medikament, das eine letale Mutagenese in der viralen RNA induziert
Einzigartigkeit von Bofutrelvir
This compound ist einzigartig aufgrund seiner hohen Resistenzbarriere und der Fähigkeit, im Vergleich zum Blut höhere Wirkstoffkonzentrationen in den Atemwegen und der Lunge zu erreichen. Diese Eigenschaft macht es besonders effektiv bei der Bekämpfung von Atemwegsinfektionen, die durch Coronaviren verursacht werden .
Biologische Aktivität
Bofutrelvir, also known as FB2001, is a novel antiviral compound primarily developed for the treatment of COVID-19. It acts as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
This compound targets the Mpro enzyme by binding to its active site, thereby inhibiting its proteolytic activity. This inhibition prevents the virus from processing its polyproteins, which is essential for viral replication. The structural basis for this interaction has been elucidated through crystallographic studies, revealing that this compound forms crucial interactions with specific residues in the Mpro enzyme, such as Cys145 .
In Vitro Studies
This compound has demonstrated significant antiviral activity against various strains of SARS-CoV-2. In vitro assays have shown that it has an IC50 value of approximately 12.14 nM, indicating its potency as an Mpro inhibitor . Comparative studies have highlighted that this compound's efficacy is lower than that of Nirmatrelvir (IC50 = 1.22 nM), but it still represents a valuable addition to the antiviral arsenal against coronaviruses .
Resistance Profiling
Research has also focused on this compound's effectiveness against Mpro variants resistant to other inhibitors like Nirmatrelvir. Early findings suggest that while some mutations confer resistance to Nirmatrelvir, this compound retains its inhibitory capacity against several variants of concern, making it a promising candidate for combination therapies .
Phase I Trials
Initial clinical trials involving this compound have reported positive outcomes. A Phase I trial conducted with 120 healthy participants evaluated various dosing regimens (5 mg to 400 mg). Results indicated that this compound was well-tolerated with mild-to-moderate adverse events and showed effective plasma and lung concentrations exceeding the in vitro EC50 values .
Future Directions
Ongoing research aims to further assess the safety and efficacy of this compound in larger populations and diverse patient demographics. The potential for use in treating both acute COVID-19 and long COVID conditions is being explored, with trials designed to evaluate recovery times and overall treatment outcomes.
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Parameter | Value |
---|---|
IC50 against Mpro | 12.14 nM |
Clinical Trial Phase | Phase I |
Dosing Range | 5 mg - 400 mg |
Adverse Events | Mild-to-moderate |
Potency Comparison | Lower than Nirmatrelvir (1.22 nM) |
Eigenschaften
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103278-86-8 | |
Record name | MPI-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bofutrelvir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.